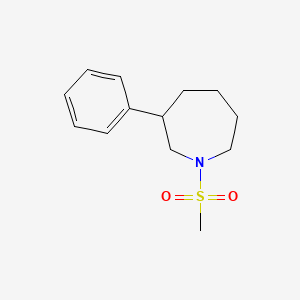

1-methanesulfonyl-3-phenylazepane

Descripción

Propiedades

IUPAC Name |

1-methylsulfonyl-3-phenylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-17(15,16)14-10-6-5-9-13(11-14)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJOYZZTKMFMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-phenylazepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane. For example, the reaction of 1,6-dibromohexane with ammonia can yield azepane.

Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction. For instance, the reaction of azepane with phenylmagnesium bromide (Grignard reagent) can yield 3-phenylazepane.

Sulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting 3-phenylazepane with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-methanesulfonyl-3-phenylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the azepane ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the azepane ring or the phenyl group.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1-Methanesulfonyl-3-phenylazepane has shown promise in treating various medical conditions, particularly in oncology and neurology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been found effective against several cancer types, including:

- Non-Small Cell Lung Cancer (NSCLC) : Studies have demonstrated that this compound can induce complete regression in NSCLC models by targeting cellular pathways involving calcium release from the endoplasmic reticulum, leading to apoptosis in cancer cells .

- Breast Cancer : In vitro tests have shown that the compound can inhibit the viability of breast cancer cell lines, with IC50 values indicating potent activity .

- Hepatocellular Carcinoma (HCC) : The compound has also been reported to exhibit efficacy against HCC, contributing to its potential as a multi-targeted anticancer agent .

Neurological Disorders

The compound's ability to inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, positions it as a potential treatment for chronic pain and various central nervous system disorders. This includes applications in:

- Chronic Pain Management : The inhibition of Nav channels suggests utility in managing conditions such as neuropathic pain and post-herpetic neuralgia .

- Neurodegenerative Diseases : Its potential effects on cognitive functions and neuroprotection after strokes indicate further therapeutic avenues for conditions like Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

A number of studies highlight the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 1-methanesulfonyl-3-phenylazepane involves its interaction with molecular targets and pathways within biological systems. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or nucleic acids. This interaction can lead to the inhibition or modification of the target molecule’s function, resulting in various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ring Size and Substituent Positioning

- 1-Methanesulfonyl-4-phenylazepane (different substituent position): Relocating the phenyl group to the 4-position could alter steric interactions and electronic distribution, impacting solubility or target selectivity.

Sulfonamide Group Variations

- 1-Ethanesulfonyl-3-phenylazepane : A bulkier ethanesulfonyl group may increase lipophilicity (higher logP) but reduce metabolic stability compared to the methanesulfonyl analog.

- 3-Phenylazepane-1-sulfonamide (free -NH₂ group): The absence of methyl substitution on the sulfonamide nitrogen could enhance hydrogen-bonding capacity, favoring interactions with polar residues in enzymes.

Evidence-Based Comparison

The provided evidence lists 1-methanesulfonyl-3-phenylpiperazine (CAS 912763-31-6), a six-membered piperazine derivative with two nitrogen atoms . Key differences include:

- Ring Strain : Piperazine’s smaller, more rigid structure may limit adaptability in binding compared to azepane.

- Electronic Effects : The additional nitrogen in piperazine could participate in hydrogen bonding or charge-charge interactions, altering reactivity.

Data Table: Hypothetical Physicochemical Properties

Note: Values are estimated based on structural analogs due to lack of empirical data.

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 1-Methanesulfonyl-3-phenylazepane | 265.36 | 2.1 | ~0.5 (DMSO) |

| 1-Methanesulfonyl-3-phenylpiperidine | 251.33 | 2.3 | ~0.3 (DMSO) |

| 1-Ethanesulfonyl-3-phenylazepane | 279.39 | 2.8 | ~0.2 (DMSO) |

Actividad Biológica

1-Methanesulfonyl-3-phenylazepane is a compound belonging to the azepane family, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Effects

This compound exhibits a range of biological activities that have been explored in various studies:

- Anticancer Activity : Research indicates that compounds similar to azepanes can inhibit cancer cell growth. For instance, azepane derivatives have shown significant activity against liver, breast, and colon cancer cell lines with IC50 values in the nanomolar range. This suggests that this compound may possess similar anticancer properties .

- Antimicrobial Properties : Some azepane derivatives have demonstrated effectiveness against bacterial infections. The mechanism often involves interference with bacterial RNA decoding sites, leading to inhibition of protein synthesis in pathogens like Staphylococcus aureus .

- Neuropharmacological Effects : Azepane compounds are known to interact with neurotransmitter systems. They may act as antagonists at various receptors, including histamine and serotonin receptors, which could make them candidates for treating psychiatric disorders such as schizophrenia and anxiety .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Similar azepane compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Induction of Apoptosis : Studies suggest that certain azepanes can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis .

Study 1: Anticancer Activity

A study evaluated the effects of a series of azepane derivatives on human cancer cell lines. The results highlighted that compounds with a similar structure to this compound exhibited potent anticancer activity with IC50 values ranging from 10 nM to 100 nM across different cancer types. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological profile of azepane derivatives was assessed in rodent models. The results indicated significant anxiolytic effects when administered at specific doses, suggesting potential applications in treating anxiety disorders .

Data Table

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-methanesulfonyl-3-phenylazepane?

The synthesis typically involves introducing the methanesulfonyl group to a phenylazepane scaffold. A two-step approach may include:

- Step 1 : Formation of the azepane ring via cyclization of a linear precursor, such as reacting 3-phenylazepane with a sulfonylation agent.

- Step 2 : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane or DMF . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substitution patterns (e.g., sulfonyl group at C1, phenyl at C3) and azepane ring conformation.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : Compare retention times with reference standards (e.g., USP protocols for sulfonamide analysis) .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

- HPLC with UV detection : Use a C18 column, mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid), and compare against pharmacopeial standards for sulfonamides .

- LC-MS : Identify impurities via mass fragmentation, particularly methylsulfonyl-related byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., sulfonylation kinetics) and transition states to refine synthetic conditions .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize analogs for testing .

Q. What experimental strategies address contradictory data in reaction yields or bioactivity?

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .

- Bioactivity Replication : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to rule out false positives .

Q. How does the sulfonamide group influence the compound’s metabolic stability and pharmacokinetics?

- In Vitro Studies : Incubate with liver microsomes to assess CYP450-mediated oxidation of the sulfonamide group.

- Isotopic Labeling : Use -labeled methanesulfonyl groups to track metabolic pathways via radiometric detection .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

- Mutagenesis Studies : Identify key residues in target proteins (e.g., carbonic anhydrase) by substituting amino acids near the sulfonamide-binding pocket.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate enthalpic vs. entropic contributions .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectroscopic data for structurally similar analogs?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in azepane ring protons.

- X-ray Crystallography : Confirm absolute configuration if chiral centers are present .

Q. What strategies mitigate degradation during storage or handling?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfonamide group).

- Lyophilization : Stabilize the compound in solid form under inert gas (argon) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.